Sodium 1-hexanesulfonate monohydrate
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Overview
Description
Sodium 1-hexanesulfonate monohydrate is a chemical compound with the molecular formula C6H15NaO4S. It is commonly used as an ion pair reagent in high-performance liquid chromatography (HPLC) for the analysis of small organic compounds, pharmaceutical products, and metabolites . This compound is also known for its role as a catalyst in various chemical reactions .
Biochemical Analysis
Biochemical Properties
Sodium 1-hexanesulfonate monohydrate plays a crucial role in biochemical reactions, particularly in ion-pair chromatography. It interacts with a variety of biomolecules, including enzymes, proteins, and other organic compounds. The compound acts as an ion-pairing agent, facilitating the separation and analysis of molecules by forming ion pairs with analytes. This interaction enhances the retention and resolution of analytes in HPLC, making it easier to identify and quantify them .
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell membranes and proteins, it can alter the permeability and transport of ions and molecules across the cell membrane. This can lead to changes in cellular homeostasis and metabolic activities. Additionally, this compound can modulate the activity of enzymes involved in key metabolic pathways, further impacting cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or moisture can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular functions, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions and cellular functions. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. By modulating the activity of these enzymes, it can influence metabolic flux and the levels of metabolites. This can have downstream effects on cellular energy production, biosynthesis, and other metabolic activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing cellular processes and biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-hexanesulfonate monohydrate can be synthesized through the sulfonation of hexane followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Hexane is reacted with sulfur trioxide (SO3) to form hexanesulfonic acid.
Neutralization: The hexanesulfonic acid is then neutralized with sodium hydroxide (NaOH) to produce sodium 1-hexanesulfonate.
Hydration: The resulting sodium 1-hexanesulfonate is hydrated to form the monohydrate form.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation and neutralization reactions, followed by crystallization to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-hexanesulfonate monohydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Catalytic Reactions: It acts as a catalyst in the synthesis of amidoalkyl naphthols and aminophosphonates.
Common Reagents and Conditions:
Aldehydes/Ketones: Used in the synthesis of aminophosphonates.
Amines: React with aldehydes/ketones in the presence of this compound to form aminophosphonates.
Major Products:
Aminophosphonates: Formed from the reaction of aldehydes/ketones with amines.
Amidoalkyl Naphthols: Produced through the reaction of β-naphthol, aldehydes, and urea.
Scientific Research Applications
Sodium 1-hexanesulfonate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as an ion pair reagent in HPLC for the analysis of small organic compounds.
Biology: Employed in the analysis of peptides and proteins using high-performance capillary electrophoresis.
Medicine: Utilized in the analysis of pharmaceutical products and metabolites.
Industry: Acts as a catalyst in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of sodium 1-hexanesulfonate monohydrate involves its role as an ion pair reagent and catalyst:
Comparison with Similar Compounds
Sodium 1-pentanesulfonate: Similar in structure but with a shorter carbon chain.
Sodium 1-heptanesulfonate: Similar in structure but with a longer carbon chain.
Sodium dodecyl sulfate: Another sulfonate compound used as a surfactant and ion pair reagent.
Uniqueness: Sodium 1-hexanesulfonate monohydrate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as an ion pair reagent and catalyst .
Properties
CAS No. |
207300-91-2 |
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Molecular Formula |
C6H16NaO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
sodium;hexane-1-sulfonate;hydrate |
InChI |
InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2 |
InChI Key |
DZRMSCOMGGNXSC-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
CCCCCCS(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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